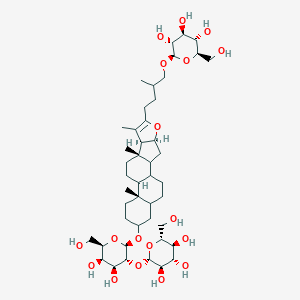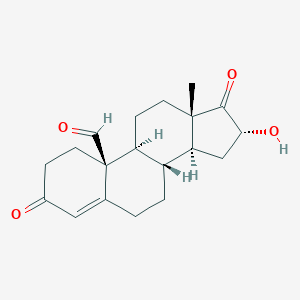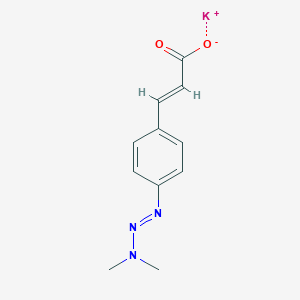
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt), also known as quinpirole, is a dopamine agonist that is commonly used in scientific research. It is a synthetic compound that is structurally similar to dopamine and has been found to have a high affinity for dopamine receptors in the brain.
Wirkmechanismus
Quinpirole acts as an agonist of dopamine receptors in the brain, particularly the D2 receptor subtype. By binding to these receptors, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can activate downstream signaling pathways that are involved in various physiological and behavioral processes. The exact mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) is not fully understood, but it is thought to involve the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
Quinpirole has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and stereotypic behaviors. Quinpirole has also been found to affect other neurotransmitter systems, including the glutamate and GABA systems. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) has been found to have effects on cardiovascular and respiratory function.
Vorteile Und Einschränkungen Für Laborexperimente
Quinpirole has several advantages for use in lab experiments. It is a highly selective agonist of dopamine D2 receptors, which allows for specific targeting of these receptors in the brain. Quinpirole is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in lab experiments. It has been found to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results. In addition, the effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
Zukünftige Richtungen
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt). One area of interest is the role of dopamine receptors in addiction and substance abuse. Quinpirole has been found to have effects on the reward system, and further research could help to elucidate the mechanisms underlying addiction. Another area of interest is the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in the treatment of neurological and psychiatric disorders. Quinpirole has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia, and further research could help to determine its potential as a treatment for these conditions.
Synthesemethoden
Quinpirole can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 2-aminomethyl-6-methoxyquinoline with 2-(dimethylamino)ethyl chloride to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-methoxyquinoline. This compound is then reacted with formaldehyde to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-quinolinemethanol, which is then reacted with maleic acid to form the salt form of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt).
Wissenschaftliche Forschungsanwendungen
Quinpirole has been extensively used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of dopamine D2 receptors and has been used to investigate the role of these receptors in various physiological and behavioral processes. Quinpirole has also been used to study the effects of dopamine receptor agonists and antagonists on the reward system and addiction.
Eigenschaften
CAS-Nummer |
131964-35-7 |
|---|---|
Molekularformel |
C19H24N2O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N,N-dimethyl-2-(quinolin-6-ylmethoxymethoxy)ethanamine |
InChI |
InChI=1S/C15H20N2O2.C4H4O4/c1-17(2)8-9-18-12-19-11-13-5-6-15-14(10-13)4-3-7-16-15;5-3(6)1-2-4(7)8/h3-7,10H,8-9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
LVQPVZDZHJQMNQ-WLHGVMLRSA-N |
Isomerische SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
Synonyme |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-bute nedioate (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)



![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
